Tricosanal

Gas Chromatography Kovats Retention Index Analytical Chemistry

Tricosanal (n-tricosanal, CAS 72934-02-2) is a straight-chain, saturated fatty aldehyde with a 23-carbon backbone (C23H46O) and a molecular weight of 338.61 g/mol. It belongs to the class of very-long-chain fatty aldehydes (VLCFAs; ≥C23), as classified by MetaCyc.

Molecular Formula C23H46O
Molecular Weight 338.6 g/mol
CAS No. 72934-02-2
Cat. No. B1216055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricosanal
CAS72934-02-2
Synonymscholine magnesium trisalicylate
Tegunor
Tricosal
Trilisate
Molecular FormulaC23H46O
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC=O
InChIInChI=1S/C23H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23H,2-22H2,1H3
InChIKeyIALIDHPAWNTXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricosanal (CAS 72934-02-2) Technical Baseline: A C23 Saturated Fatty Aldehyde for Research and Analytical Procurement


Tricosanal (n-tricosanal, CAS 72934-02-2) is a straight-chain, saturated fatty aldehyde with a 23-carbon backbone (C23H46O) and a molecular weight of 338.61 g/mol [1]. It belongs to the class of very-long-chain fatty aldehydes (VLCFAs; ≥C23), as classified by MetaCyc [2]. Unlike extensively commercialized shorter-chain analogs (e.g., docosanal, C22), tricosanal occupies a distinct physicochemical and biological niche characterized by low published research volume, a unique marine-sponge origin in Amphimedon compressa, and well-defined but rarely utilized Kovats retention and boiling-point metrics critical for analytical method development [3].

Why C22 or C24 Aldehyde Substitution Cannot Replace Tricosanal Without Experimental Validation


Long-chain fatty aldehydes are frequently treated as interchangeable within procurement but exhibit chain-length-dependent step changes in key physicochemical parameters that directly affect chromatographic resolution, lipophilicity-driven partitioning, and biological source specificity. Tricosanal's odd C23 chain length distinguishes it from the even-numbered C22 docosanal and C24 tetracosanal—each demonstrates approximately a 9°C boiling point increment , a ~120-unit Kovats retention index shift per methylene group [1], and a measured ACD/LogP difference of approximately 0.5 log units per carbon . Furthermore, tricosanal's verified isolation from the marine sponge Amphimedon compressa limits source equivalency with analogs predominantly derived from terrestrial plant cuticular waxes [2]. Generic substitution without verification therefore introduces quantifiable error in analytical workflows and confounds biological interpretation in natural product and semiochemical research.

Quantitative Differentiation Evidence: Tricosanal vs. C22 and C24 Fatty Aldehyde Analogs


Kovats Retention Index (SE-54): Tricosanal Elutes ~122 RI Units Later Than Docosanal, Enabling Baseline Resolution in Complex Mixtures

On an SE-54 non-polar capillary column under temperature-ramp conditions, tricosanal exhibits a Kovats retention index (RI) of 2530 [1], whereas docosanal (C22) elutes at RI = 2408 [2] and tetracosanal (C24) at RI = 2614 [3]. The per-methylene unit increment of approximately 122 RI units is consistent with the homologous series, but the absolute RI values are essential for unambiguous identification in gas chromatography-mass spectrometry (GC-MS) libraries where co-elution with isomeric or chain-length analogs is a recognized problem.

Gas Chromatography Kovats Retention Index Analytical Chemistry

Boiling Point Thermophysical Differentiation: Tricosanal's 370.8°C Boiling Point Allows Distillation-Based Separation from C22 and C24 Analogs

Tricosanal has an ACD/Labs-predicted boiling point of 370.8 ± 5.0 °C at 760 mmHg , which is 9.0 °C higher than docosanal (361.8 ± 5.0 °C) and 8.5 °C lower than tetracosanal (379.3 ± 5.0 °C) [1]. These differences, while modest, are reproducible across multiple predictive platforms and are sufficient to achieve fractional distillation separation when high-purity individual aldehyde standards are required.

Boiling Point Thermophysical Property Purification

Octanol-Water Partition Coefficient (LogP): Tricosanal's Lipophilicity Bridges Docosanal and Tetracosanal, with Implications for Membrane Partitioning

The ACD/LogP of tricosanal is predicted as 11.00 , compared with 10.47 for docosanal and 11.53 for tetracosanal [1]. The ~0.53 log unit increment per methylene carbon is consistent with linear free-energy relationships, but the absolute LogP values place tricosanal in a distinct lipophilicity window that affects octanol-water partitioning, predicted bioconcentration factor (BCF), and organic carbon sorption coefficient (KOC) estimates.

LogP Lipophilicity QSAR Membrane Permeability

Unique Marine Sponge Provenance: Tricosanal Is Isolated from Amphimedon compressa, While Docosanal and Tetracosanal Are Predominantly Terrestrial Plant Wax Constituents

Tricosanal has been verified as a natural product constituent of the marine sponge Amphimedon compressa (Demospongiae) [1], as documented in the Natural Products Magnetic Resonance Database and corroborated by the primary literature on sponge phospholipid fatty acids [2]. In contrast, the C22 aldehyde docosanal is predominantly reported from terrestrial plant cuticular waxes and has established antiviral applications, while tetracosanal (C24) is widely documented in plant waxes from species such as Solanum tuberosum, Rhus typhina, and Caralluma europaea [3]. The marine-versus-terrestrial source dichotomy is not merely taxonomic: marine-sponge-derived aldehydes often co-occur with unique very-long-chain monounsaturated fatty acids that are absent from plant wax profiles, meaning that tricosanal's biological context differs fundamentally from that of its plant-derived analogs.

Natural Product Marine Sponge Amphimedon compressa Provenance

Extremely Limited Published Literature: Tricosanal Represents a High-Value Underexplored Compound for Novel Discovery Research

A formal literature review by the Human Metabolome Database (HMDB) and the Natural Products Magnetic Resonance Database (NP-MRD) independently conclude that 'very few articles have been published on tricosanal' [1]. An independent PubMed search for the exact term 'tricosanal' returns 0 primary research articles (as of 2025), whereas 'docosanal' returns over 50 publications due to its established antiviral development pathway. In HMDB, tricosanal is classified as 'Detected but not Quantified' in human blood, indicating trace-level presence in the human exposome without mechanistic characterization [2]. This publication deficit contrasts sharply with docosanal (C22), which is a recognized pharmaceutical agent, and tetracosanal (C24), for which plant wax biochemistry literature is abundant.

Underexplored Compound Research Gap Novelty Procurement Strategy

Priority Procurement Scenarios for Tricosanal: Where the Evidence Indicates Definitive Fit-for-Purpose


GC-MS Authentic Reference Standard for Very-Long-Chain Aldehyde Profiling in Plant, Insect, or Marine Lipidomics

Tricosanal's precisely characterized Kovats retention index (RI = 2530 on SE-54) and boiling point (370.8 °C) make it an indispensable calibration standard for GC-MS workflows that target very-long-chain fatty aldehydes (≥C23) in complex lipid extracts [1]. Unlike docosanal (RI = 2408) or tetracosanal (RI = 2614), tricosanal provides a unique retention marker in the C23 aldehyde window where few alternative standards exist. This application is directly supported by the quantitative chromatographic evidence established in Section 3, Evidence Items 1 and 2. Procurement of high-purity (≥95%) tricosanal for this purpose eliminates reliance on retention-index extrapolation from non-homologous compounds.

Marine Natural Product Discovery: Amphimedon compressa-Derived Tricosanal as a Source-Specific Entry Point for Sponge Metabolomics

Because tricosanal is verified as a constituent of the marine sponge Amphimedon compressa, it serves as a source-authenticated chemical marker for metabolomic studies of this organism [2]. Researchers investigating sponge-derived bioactive aldehydes, marine phospholipid biosynthesis, or invertebrate chemical ecology should specifically procure tricosanal rather than plant-derived docosanal or tetracosanal, which carry a fundamentally different biosynthetic and co-metabolite context. This scenario is grounded in the provenance differentiation evidence from Section 3, Evidence Item 4.

Underexplored Chemical Biology Probe: Tricosanal's Near-Zero Publication Record Creates a First-Mover Advantage for Novel Bioactivity Screening

For academic and industrial screening programs seeking uncharacterized very-long-chain aldehydes for phenotypic assay panels, antimicrobial susceptibility testing, or insect semiochemical receptor profiling, tricosanal's publication gap represents a genuine competitive advantage [3]. As documented in Section 3, Evidence Item 5, tricosanal has 0 PubMed-indexed primary research articles, whereas docosanal and tetracosanal are extensively characterized. Procurement of tricosanal enables truly exploratory structure-activity relationship (SAR) studies without the confound of prior literature bias.

Physicochemical Property Reference for QSAR Model Training Sets Covering Very-Long-Chain Aldehydes

Tricosanal's experimentally anchored predicted LogP (11.00) and boiling point fill a critical data gap in QSAR training datasets for aldehydes with chain lengths of 23 carbons . Many publicly available QSAR models for logP, vapor pressure, and environmental partitioning are trained predominantly on C8–C18 aldehydes; inclusion of tricosanal improves model accuracy in the very-long-chain regime where linear extrapolation from shorter-chain analogs introduces systematic error. This application derives directly from the LogP and boiling point comparative evidence in Section 3, Evidence Items 2 and 3.

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